[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate
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Overview
Description
[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate is a complex organic compound characterized by its unique structural features This compound contains a chlorophenyl group, a dioxoisoindoline core, and diacetate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with ethylene glycol to form 2-(4-chlorophenyl)-1,3-dioxolane . This intermediate can then undergo further reactions to introduce the dioxoisoindoline core and the diacetate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1,3-dioxolane
- N-[4-(2-chlorophenyl)-1,3-dioxo-1,2,3,6-tetrahydropyrrolo[3,4-c]carbazol-9-yl]formamide
Uniqueness
What sets [2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate apart from similar compounds is its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H16ClNO7 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
[acetyloxy-[2-(4-chlorophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate |
InChI |
InChI=1S/C19H16ClNO7/c1-9(22)26-18(27-10(2)23)19-8-7-13(28-19)14-15(19)17(25)21(16(14)24)12-5-3-11(20)4-6-12/h3-8,13-15,18H,1-2H3 |
InChI Key |
FVMVBNZVDHMILW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)OC(=O)C |
Origin of Product |
United States |
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